molecular formula C11H13BrCl2N2 B3078008 2-(7-Bromo-5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride CAS No. 1049737-51-0

2-(7-Bromo-5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride

Cat. No.: B3078008
CAS No.: 1049737-51-0
M. Wt: 324.04 g/mol
InChI Key: NYWLMCIOZDHFRY-UHFFFAOYSA-N
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Description

“2-(7-Bromo-5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride” is a chemical compound with the molecular formula C10H12BrClN2 . It has a molecular weight of 275.57 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromine atom, a chlorine atom, two nitrogen atoms, and a methyl group attached to an indole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 275.57 . It should be stored in a sealed, dry environment at room temperature .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of indole, similar to the compound , possess significant antimicrobial properties. For instance, a series of novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds exhibited promising activity against both Gram-positive and Gram-negative bacteria, as well as against several fungal species, suggesting their potential as leads for developing new antimicrobial agents (Kumbhare et al., 2013).

Anticancer Properties

Modifications in the chemical structure of marine bisindole alkaloids, which are structurally related to the compound of interest, have been evaluated for changes in biological activities, particularly their anticancer properties. These studies found that certain structural changes can significantly affect the cytotoxic effect of these derivatives against tumor cell lines, highlighting the importance of specific functional groups in maintaining anticancer activity (Burattini et al., 2022).

DNA Interaction and Cytotoxicity

Cu(II) complexes with indole derivatives have shown to bind strongly with DNA and exhibit nuclease activity, leading to potential applications in cancer therapy. These complexes demonstrate a good DNA binding propensity and induce structural changes in DNA, which could be leveraged for targeted drug delivery systems or as part of chemotherapy regimens (Kumar et al., 2012).

Efflux Pump Inhibition

Indole derivatives have also been studied for their ability to inhibit bacterial efflux pumps, specifically the NorA efflux pump in Staphylococcus aureus. This action can restore the antibacterial activity of antibiotics against resistant strains, providing a novel approach to combating antibiotic resistance (Héquet et al., 2014).

Synthesis and Characterization of Schiff Bases

The synthesis and characterization of Schiff bases derived from indole compounds have been explored for their potential applications in various fields, including as intermediates in organic synthesis and material science. These studies contribute to the understanding of the chemical properties and reactivity of indole-based Schiff bases, laying the groundwork for further applications in drug design and development (Rajeswari & Santhi, 2019).

Properties

IUPAC Name

2-(7-bromo-5-chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClN2.ClH/c1-6-8(2-3-14)9-4-7(13)5-10(12)11(9)15-6;/h4-5,15H,2-3,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWLMCIOZDHFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC(=C2)Cl)Br)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(7-Bromo-5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
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2-(7-Bromo-5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
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2-(7-Bromo-5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
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2-(7-Bromo-5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
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